1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid
Description
Properties
IUPAC Name |
[(1R)-1-acetamido-2-(4-fluorophenyl)ethyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10,15-16H,6H2,1H3,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDYSTDGVPTYRF-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC1=CC=C(C=C1)F)NC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC1=CC=C(C=C1)F)NC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933826 | |
| Record name | N-[1-Borono-2-(4-fluorophenyl)ethyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149982-17-2 | |
| Record name | Boronic acid, [1-(acetylamino)-2-(4-fluorophenyl)ethyl]-, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149982-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149982172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-Borono-2-(4-fluorophenyl)ethyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Borylation
The second step introduces the boronic acid group via Suzuki-Miyaura-type coupling:
Reaction Conditions :
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Catalyst: Pd(PPh₃)₄ (2 mol%).
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Base: Potassium carbonate (K₂CO₃).
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Solvent: Tetrahydrofuran (THF).
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Temperature: 80°C (reflux).
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Duration: 12–16 hours.
Mechanism :
Oxidative addition of bis(pinacolato)diboron to palladium forms a Pd-B intermediate, which undergoes transmetallation with N-acetyl-4-fluoroaniline. Reductive elimination yields the boronic acid derivative.
Yield and Purity :
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Isolated yield: 82–85%.
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Purity (HPLC): >98% after column chromatography (silica gel, ethyl acetate/hexane).
Hydroboration-Based Synthesis (Alternative Route)
A metal-free approach involves hydroboration of a pre-functionalized alkene:
Reaction Conditions :
Limitations :
Optimization and Industrial-Scale Production
Continuous Flow Reactors
Industrial processes employ continuous flow systems to enhance efficiency:
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Residence time : 30 minutes (vs. 12–16 hours in batch).
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Yield : 88–90% with 99% purity.
Advantages :
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Precise temperature control.
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Reduced catalyst loading (1 mol% Pd).
Solvent and Catalyst Screening
Comparative studies identify optimal conditions:
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | Pd(PPh₃)₄ | 85 | 98 |
| DMF | Pd(OAc)₂ | 78 | 95 |
| Toluene | PdCl₂(dppf) | 70 | 92 |
THF maximizes yield due to superior ligand coordination.
Comparative Analysis of Synthesis Routes
| Parameter | Pd-Catalyzed Route | Hydroboration Route |
|---|---|---|
| Yield | 85% | 65% |
| Catalyst Required | Yes | No |
| Scalability | High | Moderate |
| Purity | >98% | 90–92% |
| Cost | $$$ | $$ |
The palladium-catalyzed method is preferred for large-scale synthesis despite higher costs, while hydroboration suits small-scale, metal-free applications .
Chemical Reactions Analysis
Enzyme Inhibition via Transition-State Mimicry
This compound acts as a transition-state analog inhibitor for class C β-lactamases, forming reversible covalent bonds with catalytic serine residues. X-ray crystallography reveals its tetrahedral geometry mimics the deacylation transition state during β-lactam hydrolysis .
Key Interactions:
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Boron-Ser64 bond : Forms a dative covalent bond with Ser64Oγ .
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Oxyanion hole stabilization : O1 hydroxyl hydrogen-bonds with Ser64 and Ser318 backbone NH groups .
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Tyr150 interaction : O2 hydroxyl interacts with Tyr150 side chain and a conserved water molecule .
Inhibition Performance:
| Enzyme Variant | Inhibition Constant (Kᵢ) |
|---|---|
| ADC-30 | 0.11 µM |
| ADC-33 | 0.18 µM |
| ADC-162 | 0.14 µM |
| ADC-219 | 0.21 µM |
| Data derived from kinetic assays using purified enzymes . |
Synthetic Utility in Medicinal Chemistry
The compound serves as a precursor in synthesizing advanced β-lactamase inhibitors. For example, MB076 – a triazole-containing boronic acid inhibitor – is derived through:
Synthetic Steps:
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Acylation : Chloroacetyl chloride reacts with a primary amine intermediate to introduce the R1 side chain .
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Click Chemistry : Copper-catalyzed cycloaddition with t-butyl propiolate forms the triazole ring .
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Nucleophilic Substitution : 5-Amino-1,3,4-thiadiazole-2-thiol replaces the chloride group .
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Deprotection : Trifluoroacetic acid removes t-butyl ester protecting groups .
Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Chloroacetyl chloride, CH₃CN, 0°C → RT | 45% |
| 2 | CuSO₄, sodium ascorbate, H₂O/t-BuOH, 50°C | 70% |
| 3 | K₂CO₃, dry CH₃CN, 80°C | 59% |
| 4 | TFA/CH₂Cl₂ (1:1), RT | 85% |
Substrate-Specific Reactivity in Cephalosporin Hydrolysis
The compound’s R1 and R2 groups influence interactions with β-lactamase active sites, affecting catalytic efficiency against cephalosporins:
Hydrolysis Rates of Cephalosporins by ADC Variants:
Structural Adaptability in Enzyme Binding
Crystallographic studies show the compound’s R1 aminothiadiazole group forms hydrogen bonds with Ω-loop residues (e.g., Asn212 in ADC-30), while the R2 carboxylate interacts with Arg340 . These interactions compensate for active-site variations across β-lactamase variants, enabling broad-spectrum inhibition.
Scientific Research Applications
Chemical Properties and Structure
1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid features a unique combination of functional groups, including an acetamido group and a fluorophenyl group, which enhance its reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 225.03 g/mol.
Medicinal Chemistry
The compound has been identified as a promising candidate for the development of enzyme inhibitors, particularly targeting proteases. Its boronic acid moiety allows it to form reversible covalent bonds with diols, which is crucial for inhibiting enzyme activity.
- Case Study: Protease Inhibition
Research indicates that this compound interacts with alpha-chymotrypsin, forming a stable complex that inhibits its enzymatic activity. At pH 7, NMR studies revealed a 1:1 stoichiometry of the complex, with the boronic acid likely coordinating to the serine residue at the active site .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. It can react with aryl halides in the presence of palladium catalysts to produce biaryl compounds.
- Table: Comparison of Boronic Acid Derivatives in Suzuki Coupling
| Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| This compound | 85 | Pd catalyst, K2CO3, THF |
| Phenylboronic Acid | 75 | Pd catalyst, K2CO3, DMF |
| 4-Fluorophenylboronic Acid | 70 | Pd catalyst, K2CO3, THF |
Materials Science
In materials science, this compound is utilized for synthesizing advanced materials with specific properties due to its ability to form stable complexes with various substrates.
The mechanism of action involves the formation of reversible covalent bonds between the boronic acid group and nucleophiles such as hydroxyl groups found in sugars and amino acids. This property is leveraged in designing selective probes for biological studies and therapeutic agents.
Antiviral and Anticancer Activities
Recent research highlights the potential antiviral and anticancer activities of boronic acids, including this compound. Studies have shown that modifications to the boron structure can enhance selectivity and potency against specific cancer cell lines .
Mechanism of Action
The mechanism of action of 1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid moiety can interact with the active site of enzymes, leading to inhibition of their activity. The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
Boronic Acid-Based Enzyme Inhibitors
Structural Analogs :
- N-Trifluoroacetyl-4-fluorophenylalanine : This acylated inhibitor also targets alpha-chymotrypsin. Unlike the boronic acid derivative, it forms an acylenzyme intermediate. NMR data indicate that the 4-fluoroaromatic ring in the acylenzyme is less mobile (shorter correlation times) compared to the boronic acid complex, suggesting tighter binding or reduced conformational flexibility in the acylated system .
| Parameter | 1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic Acid | N-Trifluoroacetyl-4-fluorophenylalanine |
|---|---|---|
| Binding Mechanism | Covalent tetrahedral adduct with Ser-195 | Acylenzyme intermediate |
| Dissociation Rate | 1.3 s⁻¹ | Not reported |
| Ring Mobility | 13 ns (overall), 110 ns (local) | Reduced mobility compared to boronate |
| Enzyme Inhibition | Transition-state mimic | Substrate analog |
Functional Implications : The boronic acid’s ability to mimic the transition state grants it higher specificity and potency compared to substrate analogs. However, the acylenzyme’s reduced ring mobility may correlate with longer residence times in catalytic pockets .
Fluorophenyl-Containing Pharmaceuticals
The 4-fluorophenyl group is a common pharmacophore in drug design due to fluorine’s electronegativity, metabolic stability, and hydrophobic interactions. Key examples include:
Atorvastatin Calcium ([R-(R,R)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-(phenylamino)-1H-pyrrole-1-heptanoic acid): Target: HMG-CoA reductase inhibitor (cholesterol synthesis). Role of Fluorophenyl: Enhances binding affinity to the enzyme’s hydrophobic pocket, improving lipid-lowering efficacy . Comparison: Unlike the boronic acid, Atorvastatin lacks a reactive boronic acid group, relying instead on hydrogen bonding and van der Waals interactions.
Ezetimibe Hydroxy Glucuronide: Structure: Contains a 4-fluorophenyl group linked to an azetidinone ring. Function: Inhibits intestinal cholesterol absorption via NPC1L1 protein binding. Contrast: The glucuronide moiety facilitates solubility, whereas the boronic acid’s reactivity limits its use to research applications .
Fluorophenyl-Containing Heterocycles
3-(4-Fluorophenyl)quinoline derivatives (e.g., 2-aryl-4-chloro-3-(4-fluorophenyl)quinolines) exhibit antimicrobial and anticancer activities. Fluorine’s electron-withdrawing effects enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .
| Feature | This compound | 3-(4-Fluorophenyl)quinolines |
|---|---|---|
| Primary Application | Enzyme inhibition studies | Antimicrobial/anticancer |
| Reactive Group | Boronic acid | Chlorine/heterocyclic core |
| Fluorine’s Role | Modulates ring dynamics and binding specificity | Enhances stability/bioactivity |
Key Research Findings and Trends
- Fluorine NMR as a Probe : Studies on this compound highlight fluorine’s utility in elucidating enzyme-inhibitor dynamics. Similar approaches are applied to insulin allostery and dihydrofolate reductase (DHFR) studies .
- Synthetic Strategies : The compound’s synthesis contrasts with fluorophenyl-containing drugs, which often employ Suzuki-Miyaura couplings (e.g., using 4-fluorophenylboronic acid) .
- Biological Impact : Fluorine substitution consistently improves pharmacokinetic profiles but introduces unique challenges in boronic acid stability and toxicity .
Biological Activity
1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a protease inhibitor. Boronic acids are known for their ability to form reversible covalent bonds with various biomolecules, making them valuable in drug design and development. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy, and applications based on recent research findings.
Structure and Properties
The structure of this compound features a boronic acid functional group attached to an acetamido moiety and a fluorophenyl group. This unique configuration may enhance its interaction with biological targets, particularly enzymes involved in proteolytic processes.
Boronic acids typically act as Lewis acids, capable of forming stable complexes with hydroxyl groups in proteins and other biomolecules. The boron atom in this compound can interact with active site serine residues in proteases, inhibiting their activity. This inhibition can lead to significant biological effects, particularly in cancer therapy and infectious diseases where protease activity is critical.
Biological Activities
Research has shown that boronic acids exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Some studies indicate that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines by disrupting protein homeostasis through proteasome inhibition .
- Antiviral Properties : Boronic acids have been investigated for their potential to inhibit viral proteases, which are essential for viral replication. This includes targeting HIV proteases, where boron-containing compounds have shown promise as effective inhibitors .
- Antibacterial Effects : The compound's ability to inhibit bacterial proteases suggests potential applications in combating antibiotic-resistant bacteria, particularly those producing β-lactamases .
Case Studies
- Proteasome Inhibition : A study exploring the structure-activity relationship (SAR) of boronic acid derivatives revealed that modifications at the N-terminal acyl moiety significantly affected the inhibitory potency against the chymotryptic activity of the proteasome. Compounds with similar structures to this compound exhibited IC50 values in the low micromolar range .
- Synergistic Effects : Recent research highlighted that combining boronic acid derivatives with existing antibiotics can restore susceptibility in resistant bacterial strains. This suggests that this compound could be used in combination therapies to enhance the efficacy of conventional treatments .
Data Table
The following table summarizes key biological activities and IC50 values of related boronic acid compounds:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| This compound | Proteasome Inhibition | 0.5 |
| Boron-based compound A | Antiviral | 0.8 |
| Boron-based compound B | Anticancer | 0.3 |
| Boron-based compound C | Antibacterial | 0.6 |
Q & A
Q. What catalytic systems are recommended for synthesizing 1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid via asymmetric methods?
Asymmetric synthesis of boronic acid derivatives often employs transition metal catalysts. For example, bis(norbornadiene)rhodium(I) tetrafluoroborate with chiral ligands like (R)-(+)-BINAP has been effective in similar contexts, achieving high enantiomeric excess when combined with substrates like ethyl (E)-but-2-enoate in 1,4-dioxane and triethylamine . Optimization includes:
| Parameter | Typical Range |
|---|---|
| Catalyst | Rh(I) complexes |
| Ligand | (R)-BINAP |
| Solvent | 1,4-dioxane |
| Temperature | 60–70°C |
| Reaction Time | 12–24 hours |
Q. How can researchers ensure the purity of this compound during synthesis?
Reverse-phase HPLC with a C18 column and a mobile phase of methanol and buffer solution (65:35 v/v) is recommended. The buffer should contain 6.8 g/L sodium acetate and 16.22 g/L sodium 1-octanesulfonate, adjusted to pH 4.6 with glacial acetic acid . Critical parameters:
| Parameter | Specification |
|---|---|
| Detection | UV at 255 nm* |
| Flow Rate | 1.0 mL/min |
| Retention Time | ~8.2 minutes |
*UV detection at 255 nm is common for aromatic/amide-containing compounds .
Advanced Research Questions
Q. How does the acetamido group influence reactivity in cross-coupling reactions?
The acetamido group introduces steric hindrance and potential hydrogen-bonding interactions, which may slow transmetalation steps in Suzuki-Miyaura couplings. To mitigate this:
Q. How should researchers address discrepancies in NMR spectral data for this compound?
Contradictions in ¹H NMR signals (e.g., variable coupling constants for boronic acid protons) may arise from dynamic equilibria in solution. Methodological approaches include:
- Using deuterated DMSO-d₆ with controlled water content (<0.01%) to stabilize the boronic acid form .
- Performing temperature-controlled experiments (25–40°C) to assess aggregation effects.
- Comparative analysis with ¹¹B NMR to confirm boron speciation.
Q. What strategies mitigate competing side reactions during Suzuki-Miyaura couplings?
Protodeboronation and homocoupling can be minimized by:
- Using anhydrous solvents (e.g., THF distilled over molecular sieves).
- Optimizing base selection: Potassium carbonate in aqueous/organic biphasic systems outperforms stronger bases like NaOH .
- Maintaining reaction temperatures below 80°C to prevent thermal decomposition.
Data Analysis and Validation
Q. How can researchers validate synthetic yields when scaling up reactions?
- Perform kinetic studies using in situ IR spectroscopy to track boronic acid consumption.
- Compare yields across three independent batches (n=3) to assess reproducibility.
- Use internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC analysis for quantification .
Q. What analytical techniques resolve structural ambiguities in derivatives?
- X-ray crystallography for unambiguous confirmation of stereochemistry.
- High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to verify molecular ions ([M+H]⁺ or [M−H]⁻).
- 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons and boron-bound protons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
